Tri-O-benzyl-D-glucal

Catalog No.
S638743
CAS No.
55628-54-1
M.F
C27H28O4
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzyl-D-glucal

CAS Number

55628-54-1

Product Name

Tri-O-benzyl-D-glucal

IUPAC Name

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1

InChI Key

MXYLLYBWXIUMIT-PFBJBMPXSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synonyms

1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol; (3R,4S,5R)-3,4,6-Tri-O-benzyl-D-glucal; 3,4,6-Tri-O-benzyl-D-glucal; 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-Hex-1-enitol

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synthesis of Carbohydrates

TOBG serves as a versatile starting material for the synthesis of complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides. Its benzyl protecting groups can be selectively removed or modified, allowing researchers to introduce various functional groups and build complex carbohydrate structures with desired properties. This is crucial in the development of new drugs, vaccines, and functional materials. Source: Tetrasaccharide Synthesis Using a Tri-O-Benzyl-D-Glucal Derivative as the Key Intermediate

Glycosyltransferase Studies

TOBG is a valuable substrate for studying glycosyltransferases, enzymes responsible for the formation of glycosidic bonds between carbohydrates and other molecules. By utilizing TOBG with different sugar donors and acceptor molecules, researchers can gain insights into the substrate specificity and reaction mechanisms of these enzymes. This knowledge is crucial for understanding various biological processes and developing new therapeutic strategies. Source: Kinetic and Mechanistic Studies of the Glycosylation of Tri-O-Benzyl-D-Glucal by a β-1,4-Glucosyltransferase:

Tri-O-benzyl-D-glucal is a glycoside compound characterized by the presence of three benzyl groups attached to the hydroxyl groups of D-glucal. Its chemical formula is C27_{27}H28_{28}O4_{4}, and it serves as an important intermediate in organic synthesis, particularly in the field of carbohydrate chemistry. The compound possesses a unique structure that allows it to participate in various

  • Specific data on TOBG's toxicity is not readily available. However, as with most organic compounds, it is advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory setting [].

Tri-O-benzyl-D-glucal is involved in several chemical transformations:

  • Condensation Reactions: It can undergo condensation reactions to form glucalpropenones and glucal aldehydes when treated with bases like DBU in ethanol or sodium methoxide in methanol .
  • Diels-Alder Reactions: The compound is a useful intermediate in Diels-Alder reactions due to its reactivity and ability to form cyclic structures .
  • Electrophilic Additions: Electrophilic reagents such as bromine can react with Tri-O-benzyl-D-glucal, leading to various substitution products, influenced by stereoelectronic effects .

The synthesis of Tri-O-benzyl-D-glucal can be achieved through several methods:

  • Direct Benzylation: One common method involves the direct benzylation of triacetylglucal, yielding Tri-O-benzyl-D-glucal with an approximate yield of 55% .
  • Zinc Reduction: Another approach includes zinc reduction of 3,4,6-tri-O-benzyl-D-glucal derivatives, which allows for the formation of the desired compound from more complex precursors .
  • Alternative Synthetic Routes: Various literature sources describe additional synthetic strategies that utilize different starting materials and reaction conditions to achieve similar yields and purity levels.

Tri-O-benzyl-D-glucal finds applications primarily in organic synthesis:

  • Intermediate in Synthesis: It serves as a crucial intermediate for synthesizing other complex carbohydrates and bioactive molecules.
  • Building Block for Glycosides: The compound can be utilized to create glycosides that have potential therapeutic applications.
  • Research Tool: In carbohydrate chemistry research, it acts as a model compound for studying glycosidic bond formation and reactivity.

Interaction studies involving Tri-O-benzyl-D-glucal focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its benzyl groups can stabilize carbocation intermediates during reactions, influencing product distribution . Furthermore, studies on its interaction with enzymes reveal potential pathways for enzymatic hydrolysis or modification, which could be significant for drug development.

Several compounds share structural similarities with Tri-O-benzyl-D-glucal, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
3,4-di-O-benzyl-D-glucalTwo benzyl groupsMore hydrophilic; less sterically hindered
2-O-benzyl-D-glucalOne benzyl groupDifferent reactivity profile; simpler synthesis
3-O-benzyl-D-galactalSimilar structure but different sugarPotentially different biological activities

Tri-O-benzyl-D-glucal is unique due to its three benzyl substituents, which enhance its stability and reactivity compared to other glucals and derivatives. This structural feature allows it to participate effectively in various organic transformations while also serving as a stable intermediate.

Claisen-Schmidt Condensation Approaches for C1-Functionalization

Claisen-Schmidt condensation has been widely employed for C1-functionalization of Tri-O-benzyl-D-glucal. In a seminal study, 3,4,6-tri-O-benzyl-D-glucal (1) underwent condensation with aryl methyl ketones (2a–j) under alkaline conditions (5% NaOH in EtOH) to yield 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals (3a–j) in 68–88% yields. The reaction proceeds via enolate formation from acetophenone derivatives, followed by nucleophilic attack on the C1-aldehyde of 1 (Scheme 1). Notably, the absence of saturated byproducts (3a′) confirms the exclusive formation of α,β-unsaturated ketones, as validated by HRMS and NMR.

Key Optimization Parameters

ParameterOptimal ConditionYield (%)
Base5% NaOH in EtOH68–88
Temperature0°C → 25°C
WorkupEthyl acetate extraction>90

This method’s scalability was demonstrated in gram-scale syntheses, enabling access to diverse C1-arylpropenone derivatives for subsequent CDC reactions.

Palladium-Catalyzed Cross Dehydrogenative Coupling Strategies

Palladium-catalyzed CDC reactions facilitate C–C bond formation at the C1 and C2 positions of Tri-O-benzyl-D-glucal. For instance, glucalpropenone 3a reacted with terminal alkenes (5a–g) in the presence of Pd(OAc)₂ (10 mol%) and AgOTf (2 equiv) in DMF/DMSO (9:1) at 80°C, yielding 1,2-disubstituted glucals (6a–i) in 20–60% yields. The mechanism involves Pd(II)-mediated hydrogen abstraction at C2, forming a palladacycle intermediate that undergoes carbopalladation and β-hydride elimination (Scheme 2).

Substrate Scope and Selectivity

AlkeneProduct Yield (%)Stereoselectivity
4-Methylstyrene50α:β = 9:1
Styrene45α:β = 8:1
1-Hexene35α:β = 7:1

Recent advances include Pd(II)-mediated C-glycosylation with diaryliodonium salts, achieving 2,3-dideoxy C-aryl glycosides in 60–85% yields with >95% α-selectivity.

Base-Mediated Elimination Reactions in Glycal Formation

Base-mediated eliminations offer a direct route to glycals. A novel E1cB elimination strategy using P(V) intermediates was reported, where phosphonium salts derived from Tri-O-benzyl-D-glucal underwent hydrolysis with tBuONa/D₂O to yield glycals in >90% yields. The mechanism proceeds via oxaphosphorane intermediates, enabling deuterium incorporation at C1 (Scheme 3).

Comparative Analysis of Elimination Methods

MethodBaseYield (%)Deuterium Incorporation
P(V)-E1cBtBuONa/D₂O92Yes
Traditional AlkalineNaOH/EtOH85No
Zinc ReductionZn/HOAc78No

This method’s utility extends to late-stage functionalization of drug-like molecules, underscoring its industrial applicability.

Zinc Reduction Pathways for Protected Glycal Synthesis

Zinc-mediated reductive elimination remains a cornerstone for glycal synthesis. Treatment of 3,4,6-tri-O-benzyl-D-glucopyranosyl bromide with zinc dust in acetic acid afforded Tri-O-benzyl-D-glucal in 55–70% yields. The reaction proceeds via single-electron transfer (SET), reducing the anomeric bromide to generate the C1–C2 double bond (Scheme 4).

Optimized Reaction Conditions

ParameterConditionYield (%)
Zinc SourceZn dust70
SolventAcetic acid
Temperature25°C

Recent modifications include using LiAlH₄ for enhanced selectivity, though yields remain comparable.

Palladium acetate has emerged as a highly effective catalyst for stereospecific carbon-glycosylation reactions involving tri-O-benzyl-D-glucal, offering exceptional control over stereochemical outcomes in glycoside formation [1] [2]. The palladium acetate-mediated approach enables the formation of carbon-carbon bonds at the anomeric position with remarkable stereoselectivity, particularly favoring alpha-configured products through carefully controlled reaction conditions [4].

The mechanistic pathway for palladium acetate-catalyzed carbon-glycosylation involves the initial formation of a palladium-glucal complex through coordination of the palladium center to the electron-rich carbon-carbon double bond of tri-O-benzyl-D-glucal [1] [2]. This coordination activates the glycal toward electrophilic attack, leading to the formation of an intermediate oxocarbenium ion that subsequently undergoes nucleophilic substitution with high stereochemical fidelity [4].

Reaction Optimization and Conditions

Systematic optimization studies have revealed that palladium acetate concentrations of 5-10 mole percent provide optimal catalytic efficiency for tri-O-benzyl-D-glucal transformations [4]. The reaction typically proceeds under mild conditions in acetonitrile-water mixtures at room temperature, with reaction times ranging from 1.5 to 8 hours depending on the specific nucleophile employed [4].

Reaction ParameterOptimal ConditionsYield RangeStereoselectivity
Catalyst Loading5-10 mol% Palladium Acetate64-89%>95% alpha
Solvent SystemAcetonitrile:Water (3:1)85-95%Exclusive
TemperatureRoom Temperature70-90%>20:1 ratio
Reaction Time1.5-8 hoursVariableConsistent

The stereospecific nature of these transformations arises from the preferential formation of alpha-glycosyl triflate intermediates, which undergo nucleophilic displacement through a mechanism that involves coordination of the nucleophile to the less hindered face of the oxocarbenium ion [4]. This process is facilitated by the benzyl protecting groups, which provide both electronic activation and steric directing effects that favor the desired stereochemical outcome [1] [2].

Cross Dehydrogenative Coupling Applications

Palladium acetate has demonstrated exceptional utility in cross dehydrogenative coupling reactions involving tri-O-benzyl-D-glucal derivatives [1] [2]. These reactions enable the formation of complex glucal-propenone intermediates that serve as versatile building blocks for subsequent transformations [13]. The methodology involves the initial condensation of carbon-glucosyl aldehyde with acetophenone derivatives under basic conditions, followed by palladium-catalyzed cross dehydrogenative coupling with terminal alkenes [1] [2].

The optimization of cross dehydrogenative coupling conditions revealed that combinations of palladium acetate with copper iodide and silver triflate provide superior results compared to single oxidant systems [13]. These mixed oxidant systems achieve yields of 80-85% for the formation of 1,2-disubstituted glucals, representing a significant improvement over previous methodologies [1] [2].

Iron Chloride/Carbon-Catalyzed Ferrier Rearrangement Mechanisms

Iron chloride supported on carbon has proven to be an exceptionally efficient and recyclable catalyst system for Ferrier rearrangement reactions of tri-O-benzyl-D-glucal [9]. This heterogeneous catalyst system offers significant advantages over traditional homogeneous Lewis acid catalysts, including enhanced recyclability, reduced catalyst loading requirements, and improved functional group tolerance [6] [9].

The iron chloride hexahydrate/carbon catalyst system demonstrates remarkable efficiency in promoting the Ferrier rearrangement of tri-O-benzyl-D-glucal with various nucleophiles, achieving excellent yields ranging from 56% to 99% with high anomeric selectivity favoring alpha-configured products [9]. The catalyst system maintains its activity for at least three reaction cycles without significant loss of catalytic efficiency [9].

Mechanistic Pathway Analysis

The mechanism of iron chloride/carbon-catalyzed Ferrier rearrangement proceeds through the initial coordination of the iron center to the oxygen atom at the carbon-3 position of tri-O-benzyl-D-glucal, facilitating the departure of the leaving group and formation of an allylic oxocarbenium ion intermediate [6] [9]. This intermediate subsequently undergoes nucleophilic attack by alcohol or thiol nucleophiles with concomitant allylic rearrangement to yield 2,3-unsaturated glycopyranosides [6].

The high stereoselectivity observed in these transformations results from the thermodynamic preference for alpha-anomeric products, which is reinforced by the anomeric effect and the steric environment created by the benzyl protecting groups [6]. The heterogeneous nature of the iron chloride/carbon catalyst provides additional benefits by facilitating product separation and enabling catalyst recovery through simple filtration [9].

Comparative Catalyst Performance

Extensive comparative studies have demonstrated the superior performance of iron chloride/carbon compared to other Lewis acid catalysts commonly employed in Ferrier rearrangement reactions [6] [9]. The data presented below illustrates the enhanced efficiency and selectivity achieved with the iron chloride/carbon system:

Catalyst SystemYield RangeAnomeric SelectivityReaction TimeRecyclability
Iron Chloride/Carbon81-99%7:1 to >19:1 (alpha:beta)1-3 hours3+ cycles
Zinc Chloride45-70%3:1 to 8:14-8 hoursNot recyclable
Indium Chloride60-85%5:1 to 12:12-6 hoursLimited
Boron Trifluoride Etherate70-90%4:1 to 10:11-4 hoursNot applicable

The iron chloride/carbon catalyst system also demonstrates exceptional tolerance toward various nucleophiles, including primary and secondary alcohols, as well as aromatic and aliphatic thiols [9]. This broad substrate scope makes the methodology particularly attractive for the synthesis of diverse 2,3-unsaturated glycoside libraries [6].

Electrochemical Ferrier Rearrangement Innovations

Recent developments have introduced electrochemical variants of the Ferrier rearrangement that offer sustainable alternatives to traditional chemical oxidation methods [8]. These electrochemical approaches utilize controlled potential electrolysis to generate the requisite oxocarbenium ion intermediates from tri-O-benzyl-D-glucal derivatives without the need for stoichiometric chemical oxidants [8].

The electrochemical Ferrier rearrangement proceeds with excellent diastereoselectivity, achieving diastereomeric ratios exceeding 20:1 in favor of the desired products [8]. The methodology demonstrates broad substrate compatibility and operates under mild conditions using simple undivided electrochemical cells with inexpensive electrode materials [8].

Copper/Copper-Triflate Complexes in Strain-Release Rearrangements

Copper and copper triflate complexes have demonstrated remarkable efficacy in catalyzing strain-release rearrangements involving tri-O-benzyl-D-glucal substrates, providing access to structurally complex glycoside derivatives through unique mechanistic pathways [10] [11]. These copper-catalyzed transformations exploit the inherent strain present in certain glycal conformations to drive rearrangement processes that would otherwise be thermodynamically unfavorable [27].

The utilization of copper triflate as a catalyst in glycosylation reactions involving tri-O-benzyl-D-glucal has revealed unique mechanistic features that distinguish these transformations from conventional Lewis acid-catalyzed processes [10]. Copper triflate-mediated reactions proceed through the formation of activated glycosyl-copper complexes that exhibit enhanced reactivity toward nucleophilic substitution while maintaining high levels of stereochemical control [27].

Glycosyl Dithiocarbamate Activation Mechanisms

Copper triflate has proven particularly effective in the activation of glycosyl dithiocarbamate donors derived from tri-O-benzyl-D-glucal [10]. The mechanism involves the initial coordination of copper triflate to the dithiocarbamate leaving group, followed by intramolecular cyclization to form a bicyclic orthodithiocarbamate intermediate [10]. This intermediate undergoes rapid equilibration through an oxocarbenium ion to a more stable cis-fused bicyclic system, which then reacts with nucleophiles to provide beta-glycosides with high stereoselectivity [10].

Nuclear magnetic resonance studies at low temperatures have provided detailed insights into the structure and dynamics of the copper-activated intermediates [10]. These investigations revealed the formation of distinct copper-glycosyl complexes that exhibit characteristic chemical shifts indicative of strong metal-substrate coordination [10].

Boron Trifluoride-Mediated Substrate Control

Alternative approaches utilizing boron trifluoride as an activating agent have demonstrated the importance of substrate-controlled stereoselectivity in tri-O-benzyl-D-glucal transformations [11]. The boron trifluoride-mediated reactions proceed through simultaneous activation of both the glycal donor and the nucleophile acceptor, resulting in highly stereoselective glycoside formation [11].

The stereochemical outcome of these transformations depends critically on the nature of the glycal substrate, with electron-rich glycals favoring the formation of 2,3-unsaturated glycosides through Ferrier-type rearrangement pathways, while electron-deficient substrates undergo direct nucleophilic substitution to yield 2-deoxy glycosides [11]. This substrate-dependent reactivity provides a powerful tool for controlling the regiochemical and stereochemical outcomes of glycosylation reactions [11].

Substrate TypeProduct ClassStereoselectivityYield RangeReaction Conditions
Electron-rich Glycals2,3-Unsaturated Glycosides>95% alpha75-90%75°C, 2-4 hours
Electron-deficient Glycals2-Deoxy Glycosides>90% alpha80-95%0-25°C, 1-3 hours
Protected GlycalsMixed ProductsVariable60-85%Temperature dependent
Unprotected GlycalsComplex MixturesPoor<50%Not recommended

Nickel-Catalyzed Carboboration for Difunctionalization

Nickel-catalyzed carboboration reactions have emerged as a powerful methodology for the difunctionalization of tri-O-benzyl-D-glucal, enabling the simultaneous introduction of carbon-carbon and carbon-boron bonds with exceptional stereochemical control [15] [16]. This approach represents a significant advancement in carbohydrate chemistry, providing access to rare sugar derivatives and glycoside analogues that are difficult to obtain through conventional synthetic methods [15].

The nickel-catalyzed carboboration process involves the initial coordination of a nickel catalyst to the alkene moiety of tri-O-benzyl-D-glucal, followed by the concerted addition of an organoborane reagent and an organic electrophile across the double bond [16]. This transformation proceeds with high regioselectivity and stereoselectivity, typically favoring the formation of products with the boron atom positioned at the carbon-2 position and the organic group at the carbon-1 position [15] [16].

Mechanistic Framework and Stereochemical Control

The mechanism of nickel-catalyzed carboboration begins with the formation of an active nickel-alkene complex through coordination of the metal center to the electron-rich double bond of tri-O-benzyl-D-glucal [15] [16]. This initial coordination step is followed by the oxidative addition of the organic electrophile to the nickel center, generating a nickel-alkyl intermediate that subsequently undergoes migratory insertion with the coordinated alkene [16].

The stereochemical outcome of the carboboration reaction is controlled by the interplay between the endocyclic oxygen atom and the carbon-3 substituent of the glycal substrate [16]. These structural features direct the approach of the reacting components to the alkene face, resulting in highly predictable stereochemical outcomes [15]. The benzyl protecting groups play a crucial role in this stereochemical control by providing steric shielding of one face of the alkene while leaving the opposite face accessible for reaction [16].

Substrate Scope and Functional Group Tolerance

The nickel-catalyzed carboboration methodology demonstrates remarkable tolerance toward a wide range of functional groups and structural variations [15] [16]. The reaction proceeds efficiently with various organoborane reagents, including alkyl, aryl, and alkenyl boranes, providing access to structurally diverse glycoside products [15]. The methodology also accommodates different organic electrophiles, including alkyl halides, aryl halides, and vinyl triflates [16].

Electrophile TypeBorane ReagentYield RangeStereoselectivityFunctional Group Tolerance
Alkyl HalidesAlkyl Boranes85-95%>95%High
Aryl HalidesAryl Boranes80-92%>90%Excellent
Vinyl TriflatesAlkenyl Boranes75-88%>95%Good
Acyl ChloridesMixed Boranes70-85%>85%Moderate

The carboboration products contain a modifiable boronate group at the carbon-2 position, which serves as a versatile handle for subsequent functionalization reactions [15]. This feature enables the rapid generation of diverse sugar analogues through expedited downstream transformations, including oxidation, reduction, and cross-coupling reactions [15] [16].

Applications in Natural Product Synthesis

The synthetic utility of nickel-catalyzed carboboration has been demonstrated through its application in the synthesis of complex natural products and pharmaceutical compounds [15] [16]. The methodology has proven particularly valuable in the preparation of rare sugar derivatives that serve as key intermediates in the synthesis of bioactive compounds [15].

Recent applications have included the synthesis of analogues of prorocentin, phomonol, and aspergillide A, demonstrating the versatility of the carboboration approach in accessing structurally complex targets [16]. The ability to introduce both carbon and boron functionalities in a single step significantly streamlines synthetic routes to these valuable compounds [15] [16].

XLogP3

4.5

Wikipedia

3,4,6-Tri-O-benzyl-D-glucal

Dates

Modify: 2023-08-15

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